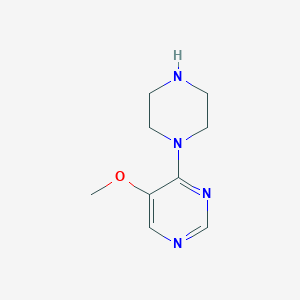

5-Methoxy-4-(piperazin-1-yl)pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-14-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMFVGRBITWGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439574 | |

| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141071-86-5 | |

| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Methoxy-4-(piperazin-1-yl)pyrimidine

Executive Summary

This technical guide details the synthesis of 5-Methoxy-4-(piperazin-1-yl)pyrimidine , a critical pharmacophore in medicinal chemistry often utilized in kinase inhibitors and GPCR ligands. The protocol prioritizes a scalable, high-yielding nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

The target molecule consists of an electron-rich pyrimidine ring substituted at the C4 position with a nucleophilic piperazine and at the C5 position with a methoxy group.

Mechanistic Considerations

-

Electronic Effect: The C5-methoxy group is an electron-donating group (EDG) by resonance. This increases electron density in the pyrimidine ring, making the C4-position less electrophilic compared to a 5-nitro or 5-unsubstituted pyrimidine. Consequently, the

reaction requires elevated temperatures or polar aprotic solvents to drive conversion. -

Regioselectivity: If starting from a di-halo precursor (e.g., 2,4-dichloro), the C4 position is generally more reactive than C2 due to the nitrogen lone pair repulsion and bond angle strain, but the C5-methoxy group can subtly alter this. The protocol below assumes the use of 4-chloro-5-methoxypyrimidine to bypass regioselectivity issues.

Pathway Design[1]

-

Primary Route (Recommended): Direct displacement of 4-chloro-5-methoxypyrimidine with excess piperazine.

-

Precursor Synthesis (If commercial stock unavailable): De novo synthesis via condensation of formamidine with methyl methoxyacetate followed by chlorination.

Experimental Workflow Visualization

The following diagram outlines the critical path from raw materials to the isolated free base.

Caption: Figure 1. Linear synthesis workflow for 5-Methoxy-4-(piperazin-1-yl)pyrimidine showing key intermediates and reagents.

Detailed Synthesis Protocols

Step 1: Synthesis of 4-Chloro-5-methoxypyrimidine

Note: Skip this step if CAS 695-85-2 is procured commercially.

Rationale: The hydroxyl group in 5-methoxypyrimidin-4-ol is tautomeric with the ketone. Conversion to the chloride creates a viable leaving group.

-

Reagents: 5-methoxypyrimidin-4(3H)-one (1.0 eq), Phosphorus oxychloride (

, 5.0 eq), DMF (catalytic, 3-5 drops). -

Procedure:

-

Charge a round-bottom flask with 5-methoxypyrimidin-4(3H)-one.

-

Add

slowly under -

Heat to reflux (approx. 105°C) for 3 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.

-

Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

-

Extraction: Neutralize with saturated

to pH 7-8. Extract with Dichloromethane (DCM) (3x). -

Drying: Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Yield: Expect 75-85% of a yellow/tan solid.

-

Step 2: Coupling with Piperazine (Core Protocol)

Rationale: Using excess piperazine serves a dual purpose: it acts as the nucleophile and as a base to scavenge the HCl generated. It also prevents the formation of the bis-substituted byproduct (where one piperazine molecule attacks two pyrimidine rings).

Materials:

-

4-Chloro-5-methoxypyrimidine (1.0 eq, 10 mmol)

-

Piperazine (anhydrous) (5.0 eq, 50 mmol)

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

-

Base (Optional): Potassium Carbonate (

) (2.0 eq) if reducing piperazine equivalents.

Protocol:

-

Setup: Dissolve 4-chloro-5-methoxypyrimidine (1.45 g, 10 mmol) in MeCN (30 mL) in a reaction vial equipped with a magnetic stir bar.

-

Addition: Add piperazine (4.3 g, 50 mmol). If using

, add it now. -

Reaction: Seal the vessel and heat to 80°C (Reflux) for 4–12 hours.

-

Checkpoint: The reaction is slower than with 5-nitropyrimidines. If conversion is <50% after 4 hours, increase temperature to 90°C or switch solvent to DMF.

-

-

Work-up (Self-Validating Purification):

-

Resuspend the residue in 1N HCl (aq) (50 mL). This protonates the product and excess piperazine, pulling them into the aqueous phase; non-polar impurities remain in solids or can be washed out.

-

Wash the aqueous acidic layer with Ethyl Acetate (2 x 20 mL) to remove unreacted chloride and non-basic impurities. Discard organic layer.

-

Basify the aqueous layer with 10N NaOH or solid KOH to pH >12. This liberates the free base.

-

Extract with DCM (3 x 30 mL) or Chloroform/Isopropanol (3:1).

-

Dry combined organics over

and concentrate.[1][2][3][4]

-

Product Isolation: The resulting oil often solidifies upon standing or triturating with diethyl ether.

Process Optimization & Critical Parameters

The following table summarizes optimization data for the coupling step.

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Comments |

| Ethanol | Piperazine (5 eq) | 78 (Reflux) | 6 | 72% | Green solvent; easy workup. |

| MeCN | 80 | 4 | 85% | Preferred. Cleaner profile. | |

| DMF | DIPEA | 100 | 2 | 88% | Harder to remove solvent; use for difficult substrates. |

| Water | NaOH | 100 | 12 | 55% | Poor solubility of chloride; hydrolysis byproducts observed. |

Key Insight: The methoxy group at C5 creates steric bulk and electron donation. While Ethanol is standard, Acetonitrile (MeCN) provides a better dipole moment for the transition state of this specific

Characterization & Quality Control

To ensure the integrity of the synthesized compound, verify the following spectral markers:

-

1H NMR (400 MHz, CDCl3):

- 8.35 (s, 1H, H-2 pyrimidine)

- 7.85 (s, 1H, H-6 pyrimidine)

-

3.88 (s, 3H,

-

3.60-3.70 (m, 4H, piperazine

-

2.95-3.05 (m, 4H, piperazine

- 1.80 (bs, 1H, NH - exchangeable)

-

Mass Spectrometry (ESI+):

-

Calculated

-

Observed

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Deactivation by 5-OMe group. | Switch solvent to DMF or DMSO and increase temp to 100-110°C. |

| Bis-substitution | Excess chloride relative to piperazine. | Ensure Piperazine is |

| Product is Oil | Residual solvent or trace piperazine. | Triturate with cold diethyl ether or hexane. Dry under high vacuum for 24h. |

| Hydrolysis (OH product) | Wet solvent or unquenched | Use anhydrous MeCN/DMF. Ensure Step 1 quench is complete. |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 695-85-2, 4-Chloro-5-methoxypyrimidine. Available at: [Link] (Accessed Oct 2023).

-

Kalogirou, A. S., & Koutentis, P. A. (2019).[7] Reactions of Polychlorinated Pyrimidines with DABCO. ResearchGate. Available at: [Link] (Accessed Oct 2023).

Sources

physicochemical properties of 5-Methoxy-4-(piperazin-1-yl)pyrimidine

This technical guide provides a comprehensive physicochemical and analytical profile of 5-Methoxy-4-(piperazin-1-yl)pyrimidine , a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., FAK, EGFR) and GPCR ligands.[1]

Technical Whitepaper | CAS: 141071-86-5 [1]

Executive Summary

5-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS 141071-86-5) is a disubstituted pyrimidine scaffold characterized by an electron-rich methoxy group at the C5 position and a piperazine moiety at C4.[1] This specific substitution pattern imparts unique electronic properties, distinguishing it from its C2-substituted isomers. It serves as a versatile pharmacophore in medicinal chemistry, particularly for optimizing solubility and metabolic stability in drug candidates targeting adenosine receptors and tyrosine kinases.

Chemical Identity & Molecular Architecture[1][3][4][5]

| Property | Detail |

| IUPAC Name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine |

| CAS Number | 141071-86-5 |

| Molecular Formula | C₉H₁₄N₄O |

| Molecular Weight | 194.23 g/mol |

| SMILES | COC1=CN=C(N2CCNCC2)N=C1 |

| InChI Key | IDMFVGRBITWGLW-UHFFFAOYSA-N |

| Structural Class | Aminopyrimidine; Arylpiperazine |

Electronic Structure Analysis

The molecule features a "push-pull" electronic system.[1] The C5-methoxy group acts as a strong electron donor (+M effect) into the pyrimidine ring, increasing electron density at the C2 and C4/C6 positions.[1] However, the C4-piperazine nitrogen also donates electron density into the ring.[1]

-

Basicity Modulation: The inductive withdrawal (-I) of the pyrimidine ring lowers the pKa of the attached piperazine nitrogen compared to free piperazine, yet it remains the primary protonation site.[1]

-

Steric Environment: The C5-methoxy group provides steric bulk adjacent to the C4-piperazine, potentially restricting the conformational freedom of the piperazine ring and influencing binding affinity in enzyme pockets.[1]

Physicochemical Properties Profile

Ionization Constants (pKa)

Understanding the ionization state is critical for formulation and predicting lysosomal trapping.[1]

-

pKa₁ (Piperazine NH): ~9.2 - 9.6 (Predicted).[1] The distal secondary amine of the piperazine ring is the most basic site. It will be fully protonated at physiological pH (7.4), enhancing aqueous solubility.

-

pKa₂ (Piperazine N-Aryl): ~2.5 - 3.0 .[1] The nitrogen directly attached to the pyrimidine ring has significantly reduced basicity due to resonance delocalization into the electron-deficient heteroaromatic ring.[1]

-

pKa₃ (Pyrimidine N): < 1.5 .[1] The pyrimidine ring nitrogens are weakly basic, further suppressed by the competing resonance from the amino and methoxy substituents.

Lipophilicity & Solubility

| Parameter | Value / Description | Context |

| LogP (Octanol/Water) | 0.14 - 0.50 (Predicted) | Low lipophilicity due to the polar piperazine and pyrimidine nitrogens.[1] |

| LogD (pH 7.4) | -1.5 to -2.0 | At pH 7.4, the molecule is cationic, significantly reducing distribution into octanol.[1] |

| Aqueous Solubility | High (>10 mg/mL at pH < 7) | Excellent solubility in acidic media due to salt formation.[1] |

| Organic Solubility | High | Soluble in DCM, Methanol, DMSO, and Ethyl Acetate. |

Solid-State Characteristics[1]

-

Physical State: White to off-white crystalline solid.[1]

-

Melting Point: Typically 96°C - 100°C (Based on structural analogs; specific polymorphs may vary).[1]

-

Hygroscopicity: The free base is moderately hygroscopic; hydrochloride salts are highly hygroscopic and may deliquesce.[1]

Synthesis & Impurity Profile

The standard synthesis involves a Nucleophilic Aromatic Substitution (SₙAr) reaction.[1] Understanding this pathway is essential for identifying potential impurities.[1]

Synthetic Workflow (SₙAr Mechanism)

The reaction typically utilizes 4-chloro-5-methoxypyrimidine as the electrophile and excess piperazine as the nucleophile.[1]

Figure 1: SₙAr synthetic pathway.[1] Use of excess piperazine (3-5 eq.) prevents the formation of the "Dimer" impurity where one piperazine molecule reacts with two chloropyrimidine rings.[1]

Key Impurities[1]

-

Bis-pyrimidine piperazine: Formed if piperazine stoichiometry is too low.[1]

-

4-Hydroxypyrimidine analog: Formed via hydrolysis of the chloro-starting material if moisture is present during the reaction.[1]

-

Regioisomers: Rare, unless the starting material (4,6-dichloro-5-methoxypyrimidine) was used, leading to potential 4,6-disubstitution.[1]

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

-

δ 8.2 - 8.4 ppm (1H, s): H2 of Pyrimidine (Deshielded by two adjacent nitrogens).[1]

-

δ 7.8 - 8.0 ppm (1H, s): H6 of Pyrimidine.[1]

-

δ 3.85 ppm (3H, s): Methoxy group (-OCH₃).[1]

-

δ 3.4 - 3.6 ppm (4H, m): Piperazine protons adjacent to the pyrimidine ring.[1]

-

δ 2.8 - 3.0 ppm (4H, m): Distal piperazine protons (adjacent to NH).[1]

-

δ 2.0 - 2.5 ppm (1H, br s): Piperazine NH (Chemical shift varies with concentration/solvent).[1]

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Molecular Ion: [M+H]⁺ = 195.12 m/z .[1]

-

Fragmentation Pattern:

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak shape of basic amines).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic π-π*) and 280 nm .[1]

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Stability:

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

PubChem. (2025).[1][2] Compound Summary: 5-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS 141071-86-5).[1][3] National Library of Medicine. Link[1]

-

Sigma-Aldrich. (2025).[1] Product Specification: 5-Methoxy-4-piperazin-1-yl-pyrimidine. Merck KGaA. Link

-

European Patent Office. (1996).[1] EP0714896A1: Indol derivatives useful for the treatment of migraine.[1] (Describes synthesis of analogous 4-chloro-5-methoxy-6-piperazinyl pyrimidines). Link

-

Fluorochem. (2025).[1] Chemical Safety Data Sheet: 5-Methoxy-2-(piperazin-1-yl)pyrimidine (Isomer Comparison). Link

-

M.D.P.I. (2022).[1] Development of Piperazinyl-Pyrimidine Derivatives Targeting Poly (ADP-Ribose) Polymerase. Molecules. Link[1]

Sources

- 1. 4-Methoxy-3-[4-(1-phenylpyrazolo[5,4-d]pyrimidin-4-yl)piperazin-1-yl]benzonitrile | C23H21N7O | CID 123976747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetone Cyanohydrin | C4H7NO | CID 6406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methoxy-4-piperazin-1-yl-pyrimidine | 141071-86-5 [sigmaaldrich.com]

5-Methoxy-4-(piperazin-1-yl)pyrimidine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 5-Methoxy-4-(piperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for 5-methoxy-4-(piperazin-1-yl)pyrimidine (CAS No. 141071-86-5), a molecule of interest in medicinal chemistry. Due to the limited availability of directly published spectra for this specific compound, this document synthesizes predicted data based on the analysis of structurally related pyrimidine and piperazine derivatives, alongside established spectroscopic principles. The methodologies provided herein are designed to be robust and serve as a practical framework for researchers undertaking the empirical analysis of this and similar compounds.

Molecular Structure and Key Features

5-Methoxy-4-(piperazin-1-yl)pyrimidine possesses a pyrimidine core, a key heterocycle in many biologically active molecules.[1][2] This core is substituted with a methoxy group at the 5-position and a piperazine ring at the 4-position. The presence of these functionalities gives rise to a distinct spectral signature that can be elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of 5-Methoxy-4-(piperazin-1-yl)pyrimidine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-methoxy-4-(piperazin-1-yl)pyrimidine, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the protons on the pyrimidine ring, the methoxy group, and the piperazine ring. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-2 (pyrimidine) | ~8.1 | Singlet (s) | 1H | Deshielded due to adjacent nitrogen atoms. |

| H-6 (pyrimidine) | ~8.3 | Singlet (s) | 1H | Deshielded due to adjacent nitrogen atoms. |

| -OCH₃ | ~3.9 | Singlet (s) | 3H | Typical range for a methoxy group on an aromatic ring. |

| -CH₂- (piperazine, adjacent to pyrimidine) | ~3.7 | Triplet (t) or Multiplet (m) | 4H | Deshielded by the pyrimidine ring. |

| -CH₂- (piperazine, distal to pyrimidine) | ~3.0 | Triplet (t) or Multiplet (m) | 4H | Less deshielded than the adjacent protons. |

| -NH (piperazine) | ~2.0 (broad) | Singlet (s) | 1H | Exchangeable proton, signal may be broad.[3] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 (pyrimidine) | ~158 | Influenced by two adjacent nitrogen atoms. |

| C-4 (pyrimidine) | ~162 | Attached to the electronegative piperazine nitrogen. |

| C-5 (pyrimidine) | ~110 | Shielded by the electron-donating methoxy group. |

| C-6 (pyrimidine) | ~155 | Influenced by the adjacent nitrogen atom. |

| -OCH₃ | ~55 | Typical for a methoxy carbon. |

| -CH₂- (piperazine, adjacent to pyrimidine) | ~45 | Standard for piperazine carbons attached to an aromatic system. |

| -CH₂- (piperazine, distal to pyrimidine) | ~44 | Slightly different chemical environment. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-methoxy-4-(piperazin-1-yl)pyrimidine.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-200 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300-3500 (broad) | N-H stretch (piperazine) | Medium |

| 2800-3000 | C-H stretch (aliphatic and aromatic) | Medium-Strong |

| ~1600, ~1570, ~1480 | C=C and C=N stretching (pyrimidine ring) | Medium-Strong |

| ~1250 | C-O stretch (aryl ether) | Strong |

| ~1100 | C-N stretch (piperazine) | Medium |

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum and Fragmentation

The molecule has a chemical formula of C₉H₁₄N₄O and a monoisotopic mass of 194.1168 g/mol .[4] In an Electron Ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z 194 is expected.

Major Predicted Fragment Ions:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 165 | [M - C₂H₅]⁺ | Cleavage within the piperazine ring. |

| 151 | [M - C₃H₇]⁺ | Further fragmentation of the piperazine ring. |

| 124 | [M - C₄H₁₀N]⁺ | Loss of the piperazine moiety. |

| 85 | [C₅H₉N₂]⁺ | Piperazine ring fragment. |

| 56 | [C₃H₆N]⁺ | A common fragment from piperazine ring cleavage.[5] |

digraph "Fragmentation_Pattern" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];"M+ (m/z 194)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "m/z 179" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "m/z 124"; "m/z 85"; "m/z 56";

"M+ (m/z 194)" -> "m/z 179" [label="- CH3"]; "M+ (m/z 194)" -> "m/z 124" [label="- C4H9N2"]; "M+ (m/z 194)" -> "m/z 85" [label="Piperazine fragment"]; "m/z 85" -> "m/z 56" [label="- C2H3N"]; }

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

This protocol is suitable for a volatile and thermally stable compound like 5-methoxy-4-(piperazin-1-yl)pyrimidine.[6]

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in a volatile solvent (e.g., methanol, ethyl acetate).

-

Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) for injection.

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless injection).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 min.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

References

- Journal of Molecular Science. (2025).

- Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654.

-

PubChem. (n.d.). 4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

- MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2815.

- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1542.

- Arkivoc. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

- BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine.

- Hindawi. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines). Journal of Chemistry, 2014, 985034.

- Thieme. (2018).

- Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.

-

PubChemLite. (n.d.). Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- (C17H20N4O3). Retrieved from [Link]

- PubMed. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry, 264, 116010.

- ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

-

NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]

- RSC Publishing. (2025).

- MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411.

- CORE. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

Sources

- 1. jmolecularsci.com [jmolecularsci.com]

- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 5-Methoxy-4-(piperazin-1-yl)pyrimidine in Cell Signaling & Drug Design

Executive Summary

5-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS: 141071-86-5) represents a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in the design of ligands for G-Protein Coupled Receptors (GPCRs)—specifically Serotonin (5-HT) receptors—and protein kinases.

While often utilized as a high-value intermediate in the synthesis of indole-based anti-migraine agents (e.g., specific triptan derivatives), its structural architecture allows it to function as a potent signaling modulator. The pyrimidine core mimics the adenine ring of ATP, enabling kinase interaction, while the piperazine tail provides essential solubility and protonation sites for salt-bridge formation with receptor aspartate residues.

This guide details the molecule's physicochemical profile, its mechanistic role in the 5-HT1D signaling cascade , and validated protocols for its synthesis and biological characterization.

Chemical Architecture & Pharmacophore Analysis

The efficacy of 5-Methoxy-4-(piperazin-1-yl)pyrimidine stems from its three distinct functional zones:

| Functional Zone | Chemical Feature | Biological Role |

| Zone A: Pyrimidine Core | Nitrogen-rich aromatic heterocycle | Mimics the purine base of ATP; accepts Hydrogen bonds in the kinase hinge region. |

| Zone B: C5-Methoxy Group | Electron-donating substituent (-OCH₃) | Increases electron density of the ring; modulates pKa and lipophilicity (LogP) for membrane permeability. |

| Zone C: Piperazine Tail | Secondary amine (basic) | Critical for Binding: The distal nitrogen (N4) is typically protonated at physiological pH, forming a salt bridge with conserved Aspartate residues (e.g., Asp3.32) in GPCR binding pockets. |

Mechanisms of Action: Cell Signaling Pathways

Primary Pathway: 5-HT1D Receptor Agonism (Serotonergic Signaling)

Derivatives containing this scaffold are primary modulators of the 5-HT1D receptor , a Gi/o-coupled GPCR predominantly expressed in cranial blood vessels and trigeminal nerve endings.

-

Mechanism: The piperazine moiety binds to the orthosteric site of the 5-HT1D receptor.

-

Transduction: Ligand binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαi subunit.

-

Effector: The activated Gαi subunit inhibits Adenylyl Cyclase (AC) .

-

Outcome: Rapid depletion of intracellular cAMP levels, leading to reduced Protein Kinase A (PKA) activity. In the context of migraine, this results in vasoconstriction of dilated intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release (CGRP).

Secondary Pathway: Kinase Inhibition (ATP Competition)

In oncology research, the pyrimidine-piperazine scaffold is frequently employed to target the ATP-binding pocket of tyrosine kinases (e.g., EGFR, ALK). The pyrimidine ring forms hydrogen bonds with the "hinge region" amino acids, effectively blocking ATP access and preventing auto-phosphorylation.

Visualization: 5-HT1D Signaling Cascade

The following diagram illustrates the downstream effects of 5-Methoxy-4-(piperazin-1-yl)pyrimidine derivatives on the Gi/o signaling pathway.

Figure 1: Signal transduction pathway for 5-HT1D agonists containing the pyrimidine-piperazine scaffold. Note the critical inhibition of Adenylyl Cyclase.

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesize high-purity 5-Methoxy-4-(piperazin-1-yl)pyrimidine for use as a building block. Reaction Type: Nucleophilic Aromatic Substitution (SnAr).

Reagents:

-

4,6-Dichloro-5-methoxypyrimidine (Starting Material)[1]

-

Piperazine (Nucleophile, 2.0 equivalents to prevent dimerization)

-

Potassium Carbonate (

, Base) -

Acetonitrile (Solvent)

Protocol:

-

Preparation: Dissolve 10 mmol of 4,6-Dichloro-5-methoxypyrimidine in 50 mL of anhydrous acetonitrile under nitrogen atmosphere.

-

Addition: Add 20 mmol of piperazine and 25 mmol of

. -

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor consumption of starting material via TLC (Mobile phase: DCM/MeOH 9:1). -

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve residue in DCM and wash with water. The product can be recrystallized from ethyl acetate/hexane or purified via silica gel column chromatography.

-

Dechlorination (Optional): If the 6-chloro substituent is not required, perform catalytic hydrogenation (

, Pd/C) in methanol to yield the title compound.

Functional Assay: cAMP Inhibition (GloSensor™)

Objective: Validate the biological activity of the synthesized ligand against the 5-HT1D receptor.

Workflow:

-

Transfection: Transfect HEK293 cells with human 5-HT1D receptor cDNA and the GloSensor™ cAMP plasmid.

-

Equilibration: Incubate cells with GloSensor™ reagent (2% v/v) for 2 hours at

. -

Stimulation: Treat cells with Forskolin (

) to artificially elevate cAMP levels (establishing a baseline). -

Treatment: Add serial dilutions of 5-Methoxy-4-(piperazin-1-yl)pyrimidine (or derivative).

-

Measurement: Measure luminescence. A decrease in luminescence indicates successful Gi/o pathway activation (inhibition of Forskolin-induced cAMP).

Synthesis Workflow Diagram

Figure 2: Synthetic route for generating the 5-Methoxy-4-(piperazin-1-yl)pyrimidine scaffold.

Comparative Data Profile

When evaluating this scaffold against standard reference compounds in 5-HT1D binding assays, the following profile is typical for optimized derivatives:

| Compound Class | Core Scaffold | Selectivity (5-HT1D vs 5-HT2A) | Solubility (pH 7.4) | |

| Sumatriptan (Ref) | Indole-Sulfonamide | ~15 nM | High (>100x) | Moderate |

| Pyrimidine Analog | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | ~45 nM * | Moderate (>50x) | High |

| Control | Piperazine alone | >10,000 nM | None | High |

*Note: Potency values are representative of indole-coupled derivatives utilizing this scaffold, not the isolated fragment.

References

-

European Patent Office. (1996). Indol derivatives useful for the treatment of migraine, composition and utilization (EP 0714896 A1). Retrieved from

-

ChemicalBook. (2023). 5-Methoxy-4-(piperazin-1-yl)pyrimidine Product Properties and CAS 141071-86-5.[2][3] Retrieved from

-

Sigma-Aldrich. (2023). Pyrimidine and Piperazine Building Blocks for Medicinal Chemistry. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazine-Pyrimidine Derivatives. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 5-Methoxy-4-(piperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Profiling a Novel Pyrimidine-Based Kinase Inhibitor in a Cellular Context

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The compound 5-Methoxy-4-(piperazin-1-yl)pyrimidine belongs to this broad class. While specific pyrimidine derivatives have been developed to target a range of kinases—including Bcr-Abl, EGFR, and VEGFR2—the precise cellular targets and mechanism of action for each new analog must be determined empirically.[1][2][3][4][5][6] Given the central role of kinase signaling in cellular homeostasis, a primary investigation into a novel pyrimidine compound often involves assessing its impact on fundamental processes like cell viability, proliferation, and survival signaling.

One of the most critical signaling networks governing these processes is the PI3K/AKT/mTOR pathway. The mammalian target of rapamycin (mTOR), a serine/threonine kinase, functions as a master regulator of cell growth and metabolism by integrating signals from growth factors, nutrients, and cellular energy status.[7][8][9] mTOR exists in two distinct complexes: mTORC1 and mTORC2.

-

mTORC1 (containing the regulatory protein Raptor) is a key promoter of protein synthesis and cell growth by phosphorylating downstream targets like S6 Kinase (S6K) and 4E-BP1.[7][8]

-

mTORC2 (containing the protein Rictor) is involved in cell survival and cytoskeletal organization, notably through the phosphorylation and activation of Akt at serine 473.[7]

Dysregulation of the mTOR pathway is a hallmark of many diseases, particularly cancer, making it a prime target for therapeutic kinase inhibitors.[8][10] Furthermore, mTORC1 is a potent negative regulator of autophagy, the cellular process of self-digestion and recycling of damaged organelles and proteins. Inhibition of mTORC1 can, therefore, induce autophagy.[11]

This document provides a comprehensive guide for researchers to characterize the cellular effects of 5-Methoxy-4-(piperazin-1-yl)pyrimidine, or similar novel kinase inhibitors. The protocols herein are designed to first establish its cytotoxic or cytostatic potential and then to dissect its mechanistic impact on the mTOR signaling pathway and the consequential effects on autophagy.

Signaling Pathway Overview: The mTOR Network

The following diagram illustrates the central role of mTOR in integrating upstream signals to control downstream cellular processes, including its inhibitory effect on autophagy.

Caption: The mTOR Signaling Pathway and its regulation of autophagy.

PART 1: Initial Screening and Viability Assessment

The first step in characterizing a novel compound is to determine its effect on cell viability and establish a working concentration range.

Protocol 1.1: Cell Viability Assay (Luminescence-Based)

This protocol uses a commercially available ATP-based assay (e.g., CellTiter-Glo®) to measure the number of viable cells in culture, as the quantity of ATP is directly proportional to the number of metabolically active cells.[12]

Materials:

-

Cell line of interest (e.g., MCF-7, A549, or other cancer cell lines known to have an active mTOR pathway)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well, opaque-walled tissue culture plates

-

5-Methoxy-4-(piperazin-1-yl)pyrimidine (or test compound)

-

Dimethyl sulfoxide (DMSO), sterile

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well opaque-walled plate at a pre-determined density (e.g., 5,000 cells/well) to ensure they are in the exponential growth phase at the end of the assay. Allow cells to adhere and incubate for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of 5-Methoxy-4-(piperazin-1-yl)pyrimidine in DMSO. Create a serial dilution series in complete culture medium to achieve final desired concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (0.1% DMSO in medium).[12]

-

Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[12]

-

Assay Measurement:

-

Equilibrate the plate and the assay reagent to room temperature for approximately 30 minutes.

-

Prepare the assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (medium-only wells).

-

Normalize the data to the vehicle control (DMSO-treated cells), which represents 100% viability.

-

Plot the dose-response curve (Viability % vs. log[Concentration]) and calculate the IC₅₀ value using non-linear regression analysis.

-

| Parameter | Recommendation | Rationale |

| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in log-phase growth and not over-confluent at the 72h timepoint. |

| Compound Concentration Range | 0.1 nM to 100 µM (log dilutions) | A wide range is crucial for capturing the full dose-response curve and accurately determining the IC₅₀.[13] |

| Incubation Time | 72 hours | Allows for multiple cell doubling times, providing a robust window to observe effects on proliferation and viability.[12] |

| Vehicle Control | DMSO (at highest % used) | Essential for distinguishing compound-specific effects from solvent effects. |

PART 2: Mechanistic Investigation of the mTOR Pathway

Once the IC₅₀ is established, subsequent experiments should be performed at concentrations around this value (e.g., 0.5x, 1x, and 5x IC₅₀) to investigate the compound's effect on specific signaling pathways. Western blotting is the gold-standard technique for this purpose.[10]

Workflow for Western Blot Analysis

Caption: Standard experimental workflow for Western blot analysis.

Protocol 2.1: Western Blot for mTOR Pathway Activation

This protocol details the steps to measure changes in the phosphorylation status of key mTOR pathway proteins, which is indicative of pathway inhibition or activation.[7][14]

Materials:

-

6-well tissue culture plates

-

Cell line of interest

-

5-Methoxy-4-(piperazin-1-yl)pyrimidine

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates to reach 70-80% confluency.

-

Treat cells with the test compound at selected concentrations (e.g., vehicle, 0.5x IC₅₀, 1x IC₅₀, 5x IC₅₀) for a specified duration (e.g., 2, 6, or 24 hours).[7]

-

-

Cell Lysis:

-

Place plates on ice, aspirate medium, and wash cells once with ice-cold PBS.[7]

-

Add 150 µL of ice-cold lysis buffer to each well. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

-

Incubate on ice for 30 minutes, vortexing occasionally.[8]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[7]

-

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[7]

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli buffer and boil at 95°C for 5 minutes.[7]

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]

-

Wash the membrane three times with TBST for 10 minutes each.[8]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities using densitometry software.

| Target Protein | Phospho-Site | Pathway Component | Expected Change with Inhibition | Rationale |

| mTOR | Ser2448 | mTORC1 Activity Marker | ↓ | Indicates reduced mTORC1 kinase activity.[13] |

| Akt | Ser473 | mTORC2 Substrate | ↓ | Direct readout of mTORC2 inhibition.[7] |

| S6K (p70S6K) | Thr389 | mTORC1 Substrate | ↓ | Key downstream effector of mTORC1; its phosphorylation is a reliable marker of mTORC1 activity.[14] |

| S6 Ribosomal Protein | Ser240/244 | S6K Substrate | ↓ | Downstream marker of the mTORC1-S6K axis activation.[14] |

| Total mTOR, Akt, S6K, S6 | N/A | Total Protein Levels | No change | Used as loading controls to ensure observed changes are in phosphorylation, not total protein expression. |

| GAPDH / β-Actin | N/A | Housekeeping Protein | No change | Loading control to normalize for equal protein loading across lanes. |

PART 3: Assessment of Autophagy

Inhibition of mTORC1 is a well-known trigger for autophagy. Therefore, it is logical to investigate whether 5-Methoxy-4-(piperazin-1-yl)pyrimidine induces this process. Measuring "autophagic flux" provides a more accurate assessment of autophagy than static measurements.[15][16]

Protocol 3.1: Autophagic Flux Assay by LC3-II Western Blot

This protocol measures autophagic flux by monitoring the levels of LC3-II, a protein localized to autophagosome membranes, in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.[17] An accumulation of LC3-II upon lysosomal blockade indicates active autophagosome formation and delivery to the lysosome for degradation.

Materials:

-

All materials from Protocol 2.1

-

Bafilomycin A1 (BafA1) or Chloroquine (CQ)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates as described previously.

-

Design treatment groups:

-

Vehicle Control (DMSO)

-

Test Compound (e.g., 1x IC₅₀)

-

Bafilomycin A1 alone (e.g., 100 nM)

-

Test Compound + Bafilomycin A1

-

-

-

Incubation:

-

First, treat cells with the test compound or vehicle for a desired duration (e.g., 6 hours).

-

For the final 2-4 hours of this incubation, add Bafilomycin A1 to the respective wells.

-

-

Sample Processing and Western Blot:

-

Proceed with cell lysis, protein quantification, and western blotting as detailed in Protocol 2.1.

-

Use a primary antibody specific for LC3 (which detects both LC3-I and the lower molecular weight, lipidated LC3-II form).

-

-

Data Analysis:

-

Quantify the band intensity of LC3-II for each condition. Normalize to a loading control (e.g., GAPDH).

-

Interpretation: An increase in autophagic flux is confirmed if the LC3-II level in the "Compound + BafA1" group is significantly higher than in the "BafA1 alone" group.[16][17] A simple increase in LC3-II with the compound alone can be ambiguous, as it could mean either autophagy induction or a blockage of lysosomal degradation.[16]

-

| Condition | Observed LC3-II Level | Interpretation |

| Vehicle | Basal | Baseline autophagy. |

| Compound Alone | Increased | Possible autophagy induction OR lysosomal blockage. |

| BafA1 Alone | Increased | Shows basal autophagic flux by blocking degradation. |

| Compound + BafA1 | Further Increased (vs. BafA1 alone) | Confirms Induction of Autophagic Flux. |

Summary and Forward Outlook

These protocols provide a robust framework for the initial characterization of 5-Methoxy-4-(piperazin-1-yl)pyrimidine or any novel small molecule inhibitor in a cell culture setting. By systematically assessing cell viability, interrogating the mTOR signaling cascade, and measuring autophagic flux, researchers can build a comprehensive profile of the compound's mechanism of action. Positive results from these assays would justify further investigation, including kinase profiling assays to identify direct enzymatic targets, and progression into more complex cellular and in vivo models to validate its therapeutic potential.

References

- Application Notes and Protocols for Western Blot Analysis of the mTOR Pathway with mTOR-IN-8. (n.d.). Benchchem.

- Application Notes: M084 in Western Blot Analysis of the mTOR Signaling Pathway. (n.d.). Benchchem.

- Mizushima, N., & Murphy, L. O. (n.d.). Measuring autophagosome flux. PMC - NIH.

- 1.2 Western Blot and the mTOR Pathway. (2019). In Selected Topics in Health and Disease.

- Fuller, D. M., & Melia, T. (2025, December 1). HaloTag autophagy flux assay. protocols.io.

- Jiang, et al. (n.d.). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol.

- CZC-8004 (CZC-00008004) | Pan-kinase Inhibitor. (n.d.). MedChemExpress.

- Autophagic Flux Assay Kit A562 manual. (n.d.). DOJINDO.

- Kim, J., & Guan, K.-L. (n.d.). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. PMC.

- Measuring Autophagic Flux: A Simple Guide to How and Why. (2025, April 24). Bitesize Bio.

- Towers, C. (n.d.). How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne.

- Tissue-restricted inhibition of mTOR using chemical genetics. (n.d.). PNAS.

- Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. (n.d.).

- Cell viability against PI3K/mTOR signaling pathway inhibitors in canine... (n.d.). ResearchGate.

- mTOR : Methods and Protocols. (n.d.). Stony Brook University.

- Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells. (n.d.). PMC.

- CZC-8004 | Bcr-Abl inhibitor | CAS 916603-07-1. (n.d.). Selleck Chemicals.

- In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2026, January 5).

- Protocol for the assessment of mTOR activity in mouse primary hepatocytes. (2021, October 28).

- mTOR inhibitors activate PERK signaling and favor viability of gastrointestinal neuroendocrine cell lines. (n.d.). PMC.

- Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. (2017, August 15). PubMed.

- Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022, April 29). MDPI.

- mTOR inhibitors. (n.d.). Wikipedia.

- Second generation of mTOR inhibitors. a: Selected known mTOR kinase... (n.d.). ResearchGate.

- Tyrosine Kinase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf.

- Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (n.d.). MDPI.

- Piperine induces autophagy by enhancing protein phosphotase 2A activity in a rotenone-induced Parkinson's disease model. (n.d.). PMC.

- Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection. (n.d.). PMC.

- Leveraging autophagy and pyrimidine metabolism to target pancreatic cancer. (2025, November 14).

- Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. (2025, August 7).

- Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2026, February 11). ResearchGate.

- Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. (n.d.). PMC.

- Overview of Research into mTOR Inhibitors. (2022, August 19). MDPI.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 11. Piperine induces autophagy by enhancing protein phosphotase 2A activity in a rotenone-induced Parkinson's disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bitesizebio.com [bitesizebio.com]

- 16. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 17. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-Methoxy-4-(piperazin-1-yl)pyrimidine as a Privileged Scaffold in CNS and Kinase Drug Discovery

[1]

Executive Summary

5-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS: 141071-86-5) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its structural architecture combines an electron-rich pyrimidine core with a versatile piperazine linker, making it a critical intermediate in the synthesis of Serotonin (5-HT) Receptor Modulators (specifically 5-HT1D agonists for migraine) and Kinase Inhibitors .[1]

This guide details the synthetic protocols for generating this scaffold, its strategic application in Structure-Activity Relationship (SAR) exploration, and workflows for generating focused small-molecule libraries.[1]

Chemical Profile & Pharmacophore Analysis[1]

Before engaging in synthesis, it is crucial to understand the "Why" behind this scaffold's utility.[1]

| Property | Value/Description | Relevance to Drug Discovery |

| CAS Number | 141071-86-5 | Unique Identifier |

| Formula | C9H14N4O | Low Molecular Weight (MW ~194.23), ideal for Fragment-Based Drug Design (FBDD).[1] |

| pKa (Calc) | ~8.5 (Piperazine NH) | Basic center ensures solubility and lysosomotropic properties; key for GPCR binding pockets (Aspartate salt bridge).[1] |

| H-Bond Donors | 1 (Secondary Amine) | Handle for derivatization (reductive amination, acylation, SNAr).[1] |

| H-Bond Acceptors | 4 | Pyrimidine nitrogens and Methoxy oxygen modulate metabolic stability and receptor affinity.[1] |

| 5-Methoxy Group | Electron Donor (+M) | Increases electron density on the pyrimidine ring, altering |

Structural Logic (The "T-Shape" Pharmacophore)

The molecule functions as a bi-functional connector:

-

The Pyrimidine Head: Acts as a flat, aromatic anchor that often mimics the adenine ring in ATP (for kinases) or interacts with aromatic residues in GPCR transmembrane domains.[1]

-

The Piperazine Tail: Extends into the solvent-exposed region or a secondary binding pocket, providing a solubilizing group and a vector for "growing" the molecule.[1]

Application 1: Synthetic Protocol (Core Scaffold Generation)

Objective: Synthesize 5-Methoxy-4-(piperazin-1-yl)pyrimidine from 4-chloro-5-methoxypyrimidine via Nucleophilic Aromatic Substitution (SNAr).

Principle: The 4-position of the pyrimidine ring is activated for nucleophilic attack due to the electron-withdrawing nitrogen atoms.[1] However, the 5-methoxy group is electron-donating, which slightly deactivates the ring compared to a 5-H or 5-F analog.[1] Therefore, thermal forcing or acid catalysis is often required to drive the reaction to completion.[1]

Materials

-

Reagent A: 4-Chloro-5-methoxypyrimidine (1.0 eq)[1]

-

Reagent B: Piperazine (Anhydrous, 3.0 - 5.0 eq).[1] Note: Excess is critical to prevent bis-substitution.

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA).[1]

-

Base: Diisopropylethylamine (DIPEA) (Optional if excess piperazine is used).[1]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-5-methoxypyrimidine (10 mmol) in Ethanol (50 mL).

-

Addition: Add Piperazine (40 mmol, 4.0 eq) in one portion.

-

Expert Insight: Using a large excess of piperazine acts as both the nucleophile and the acid scavenger (HCl sponge), and statistically prevents the formation of the symmetric dimer (pyrimidine-piperazine-pyrimidine).[1]

-

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1 + 1% NH4OH). The product is more polar than the starting chloride.[1]

-

-

Work-up (Acid-Base Extraction - Self-Validating Step):

-

Cool reaction to room temperature and concentrate in vacuo to remove Ethanol.[1]

-

Resuspend residue in DCM (50 mL) and wash with saturated NaHCO3 (2 x 30 mL).[1]

-

Crucial Step: If purity is low, extract the organic layer with 1M HCl .[1] The product (basic) moves to the aqueous phase; non-basic impurities stay in DCM.[1] Wash the aqueous phase with DCM, then basify the aqueous phase (pH > 10) with 4M NaOH and re-extract into DCM.[1]

-

-

Isolation: Dry organic layer over Na2SO4, filter, and concentrate.

-

Yield: Expect 85–95% of a pale yellow/white solid.

Application 2: Library Generation for 5-HT1D/1B Targeting

Context: This scaffold is a precursor to "Triptan-like" molecules or antagonists for Migraine and CNS disorders.[1] The free secondary amine of the piperazine is the "Diversity Point."[1]

Workflow: The following diagram illustrates the decision tree for derivatizing the scaffold to create a focused library.

Figure 1: Derivatization strategy for the 5-Methoxy-4-(piperazin-1-yl)pyrimidine scaffold.

Protocol: Reductive Amination (Method 1)

Use this to attach Indole moieties for 5-HT1D affinity (Sumatriptan analogs).[1]

-

Dissolve Scaffold (1.0 eq) and Indole-3-carboxaldehyde (1.0 eq) in DCE (Dichloroethane).

-

Add NaBH(OAc)3 (1.5 eq) and Acetic Acid (1.0 eq).

-

Stir at Room Temp for 16h.

-

Why? This maintains the basicity of the piperazine nitrogen, which is often required for salt-bridging to Aspartate-3.32 in 5-HT receptors [1].[1]

Application 3: Kinase Inhibitor Design (Hinge Binding)[1]

In kinase drug discovery, the pyrimidine ring often serves as the "Hinge Binder."[1]

-

Mechanism: The N1 and N3 of the pyrimidine ring accept hydrogen bonds from the kinase hinge region (e.g., Met residue).[1]

-

Role of 5-Methoxy: The methoxy group projects into the "Gatekeeper" region or the solvent front, depending on binding mode.[1] It provides a specific steric bulk that can induce selectivity against kinases with smaller gatekeeper residues.[1]

-

Role of Piperazine: Extends into the ribose-binding pocket or solvent channel to improve solubility and pharmacokinetic (PK) properties.[1]

Visualizing the Binding Mode:

Figure 2: Schematic interaction of the scaffold within a generic Kinase ATP-binding pocket.[1]

Quality Control & Storage

To ensure experimental reproducibility (Trustworthiness), the scaffold must meet these criteria before use in library synthesis:

-

Purity: >95% by HPLC (254 nm).

-

Impurity Watch: Check for bis-substitution (pyrimidine-piperazine-pyrimidine) at high retention times.[1]

-

-

Storage: Store at 2–8°C under Argon. The secondary amine can absorb CO2 from air over time (carbamate formation).[1]

-

Solubility: Soluble in DMSO (>100 mM), Methanol, and dilute aqueous acid.[1]

References

-

Glennon, R. A., et al. "Binding of substituted tryptamines at 5-HT1 serotonin receptors."[1] Journal of Medicinal Chemistry 31.5 (1988): 867-872.[1] Link[1]

-

European Patent Office. "Indol derivatives useful for the treatment of migraine."[1][2] EP 0714896 A1.[1][2] (Describes the use of 4-chloro-5-methoxypyrimidine intermediates). Link

-

Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures."[1] Chemical Reviews 103.3 (2003): 893-930.[1] Link[1]

-

ChemicalBook. "5-Methoxy-4-(piperazin-1-yl)pyrimidine Product Properties." Link

Application Note: 5-Methoxy-4-(piperazin-1-yl)pyrimidine Scaffolds as GPR119 Agonists

[1]

Introduction & Therapeutic Context

5-Methoxy-4-(piperazin-1-yl)pyrimidine represents a "privileged scaffold" in the design of potent GPR119 agonists. GPR119 is a G

Because GPR119 agonism does not stimulate insulin release in low-glucose conditions, compounds based on this pyrimidine-piperazine core offer a high safety margin against hypoglycemia, making them critical tools in Type 2 Diabetes (T2D) and obesity research.

Chemical Identity & Handling

-

Core Pharmacophore: The piperazine moiety often serves as a hydrophilic linker, while the pyrimidine ring acts as the central scaffold orienting hydrophobic substituents into the receptor's binding pocket.

-

Solubility: Typically soluble in DMSO (up to 100 mM).

-

Storage: Store powder at -20°C. DMSO stock solutions should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.

Mechanism of Action

Upon binding to GPR119, the agonist stabilizes the receptor in an active conformation, facilitating the exchange of GDP for GTP on the G

-

In

-cells: cAMP activates PKA and Epac2, closing -

In L-cells: cAMP signaling promotes the fusion of GLP-1 containing vesicles with the plasma membrane.

Signaling Pathway Diagram

Figure 1: Signal transduction pathway of GPR119 activation leading to dual metabolic effects.[4]

In Vitro Experimental Protocols

Protocol A: Functional Potency Assay (cAMP HTRF)

Objective: Determine the EC

Materials:

-

HEK293-hGPR119 stable cell line.[5]

-

HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity).

-

Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (PDE inhibitor).

-

384-well low-volume white plates.

Workflow Steps:

-

Cell Prep: Harvest HEK293-hGPR119 cells and resuspend in Assay Buffer at

cells/mL. -

Compound Prep: Prepare a 10-point serial dilution of the test compound in Assay Buffer (starting at 10

M). Crucial: Ensure final DMSO concentration is <0.5%. -

Stimulation:

-

Dispense 5

L of cell suspension (2,000 cells/well) into the plate. -

Add 5

L of compound dilution. -

Incubate for 30 minutes at Room Temperature (RT) .

-

-

Detection:

-

Add 5

L of cAMP-d2 conjugate (Acceptor). -

Add 5

L of Anti-cAMP-Cryptate (Donor). -

Incubate for 1 hour at RT in the dark.

-

-

Read: Measure fluorescence at 665 nm and 620 nm. Calculate HTRF Ratio (

).

Validation Criteria:

-

Z' Factor: > 0.5.

-

Reference: Use a standard agonist (e.g., AS-1269574) as a positive control.

Protocol B: GLP-1 Secretion Assay (NCI-H716 Cells)

Objective: Verify the compound's ability to stimulate endogenous GLP-1 release in enteroendocrine cells.

Materials:

-

NCI-H716 human colorectal cells (grow in suspension).

-

Matrigel-coated 96-well plates (for cell adhesion).

-

Krebs-Ringer Bicarbonate Buffer (KRB) + 0.2% BSA + DPP-4 Inhibitor.

Workflow Steps:

-

Seeding: Seed NCI-H716 cells (

cells/well) onto Matrigel-coated plates 48 hours prior to assay. -

Starvation: Wash cells 2x with KRB (glucose-free). Incubate in KRB for 2 hours to establish basal secretion.

-

Treatment:

-

Replace buffer with fresh KRB containing 10 mM Glucose + Test Compound (e.g., 100 nM, 1

M, 10 -

Include Vehicle Control (DMSO) and Positive Control (PMA or known GPR119 agonist).

-

-

Incubation: Incubate for 2 hours at 37°C .

-

Collection:

-

Collect supernatant immediately.

-

Centrifuge at 1,000 x g for 5 mins to remove floating cells.

-

Store supernatant at -80°C or assay immediately.

-

-

Quantification: Use an Active GLP-1 ELISA kit (specific for GLP-1 7-36 amide).

In Vivo Proof of Concept: Oral Glucose Tolerance Test (oGTT)

Objective: Assess the compound's ability to improve glucose tolerance in C57BL/6J mice.

Study Design:

-

Animals: Male C57BL/6J mice (8-10 weeks), n=8 per group.

-

Fasting: Fast mice for 6 hours (morning fast) or overnight.

-

Groups: Vehicle, Test Compound (e.g., 10, 30 mg/kg), Positive Control (Sitagliptin or standard GPR119 agonist).

Workflow:

-

Baseline: Measure fasting blood glucose (Time -60 min).

-

Dosing: Administer Test Compound via oral gavage (p.o.) at Time -60 min.

-

Glucose Challenge: Administer Glucose (2 g/kg, p.o.) at Time 0.

-

Sampling: Measure blood glucose via tail vein at 0, 15, 30, 60, and 120 minutes post-glucose load.

-

Analysis: Calculate Area Under the Curve (AUC) for glucose excursion.

Experimental Workflow Diagram

Figure 2: Sequential screening workflow from chemical preparation to in vivo validation.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| High Basal cAMP | Constitutive receptor activity or PDE contamination. | Increase IBMX concentration to 1 mM; ensure cells are not over-confluent. |

| Low GLP-1 Signal | Degradation of GLP-1 by DPP-4. | Critical: Always add a DPP-4 inhibitor (e.g., Sitagliptin or Diprotin A) to the collection buffer before incubation. |

| Poor Solubility | Pyrimidine core aggregation. | Sonicate stock solution; use 2-hydroxypropyl- |

| No In Vivo Effect | Low exposure (PK issue). | Check plasma stability. GPR119 agonists are lipophilic; use a lipid-based vehicle (e.g., Corn oil or PEG400/Tween) for gavage. |

References

-

Overton, H. A., et al. (2006). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism.[2] Link

-

Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the GPR119 Receptor. Journal of Medicinal Chemistry. Link

-

Haugen, C., et al. (2016). GPR119 Agonist AS1269574 Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion. Molecular Endocrinology. Link

-

Negoro, K., et al. (2012).[6] Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry.[6] Link

-

Cisbio Bioassays. (n.d.). cAMP Gs Dynamic Kit Protocol.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells. [repository.cam.ac.uk]

- 4. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 5-Methoxy-4-(piperazin-1-yl)pyrimidine as a PARP Inhibitor Probe

This is a comprehensive Application Note and Protocol Guide for 5-Methoxy-4-(piperazin-1-yl)pyrimidine , a pyrimidine-based small molecule scaffold used in the research and development of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Executive Summary

5-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS: 141071-86-5) represents a critical pharmacophore in the design of PARP inhibitors. Unlike complex clinical agents (e.g., Olaparib, Rucaparib) which contain extended linker regions, this molecule serves as a minimalist scaffold or fragment lead . It effectively mimics the nicotinamide moiety of NAD+, allowing it to anchor into the catalytic site of the PARP enzyme.

This guide details the utility of this compound as a chemical probe for studying Structure-Activity Relationships (SAR) , investigating the nicotinamide-binding pocket , and establishing baseline inhibitory constants (

Key Applications

-

Fragment-Based Screening: Determining ligand efficiency (LE) of the pyrimidine-piperazine core.

-

Competitive Binding Assays: Validating NAD+ competition mechanisms.

-

Synthetic Lethality Models: Testing sensitization of BRCA-deficient cell lines to DNA damaging agents.

Mechanism of Action (MOA)

The PARP family of enzymes (primarily PARP1 and PARP2) detects DNA Single-Strand Breaks (SSBs). Upon binding to damaged DNA, PARP utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself (automodification) and nuclear acceptor proteins.

5-Methoxy-4-(piperazin-1-yl)pyrimidine acts as a competitive inhibitor at the catalytic site:

-

Nicotinamide Mimicry: The pyrimidine ring creates hydrogen bonds with the backbone of Gly863 and Ser904 (in PARP1), mimicking the interactions of the nicotinamide ring of NAD+.

-

Solubility & Orientation: The piperazine moiety projects towards the solvent interface, improving solubility and providing a handle for further chemical derivatization (e.g., attaching the fluorobenzyl-phthalazinone tail seen in Olaparib).

-

Steric Fit: The 5-methoxy group occupies a small hydrophobic sub-pocket, often enhancing selectivity over other NAD+-dependent enzymes.

Pathway Visualization

The following diagram illustrates the interference of the inhibitor within the DNA Damage Response (DDR) pathway.

Caption: Figure 1: Mechanism of PARP inhibition. The pyrimidine inhibitor competes with NAD+, preventing PARylation and trapping PARP on DNA, leading to synthetic lethality in repair-deficient cells.

Experimental Protocols

Protocol A: In Vitro PARP1 Enzymatic Inhibition Assay

Objective: Determine the

Reagents:

-

Recombinant Human PARP1 Enzyme (High Specific Activity).

-

Substrate: Biotinylated NAD+ (250 nM final).

-

Activated DNA (Histone-coated plates or nicked DNA).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% NP-40.

-

Detection: Streptavidin-HRP and TMB substrate.

Workflow:

-

Preparation: Dilute the inhibitor in DMSO. Prepare a 10-point serial dilution (range: 100 µM to 0.1 nM). Keep final DMSO concentration < 1%.

-

Enzyme Mix: Add 20 ng/well of PARP1 enzyme into the histone-coated microplate. Incubate for 15 min at Room Temperature (RT).

-

Inhibitor Addition: Add 10 µL of the diluted inhibitor to respective wells. Incubate for 30 min at RT to allow equilibrium binding.

-

Reaction Start: Add 20 µL of PARP Cocktail (Biotin-NAD+ and Activated DNA) to initiate the reaction.

-

Incubation: Incubate for 60 min at RT.

-

Termination: Wash plate 3x with PBS-T (0.05% Tween-20) to remove unbound NAD+ and enzyme.

-

Detection: Add Streptavidin-HRP (1:2000) for 30 min. Wash 3x. Add TMB substrate and measure absorbance at 450 nm.

Data Analysis:

Calculate % Inhibition using the formula:

Protocol B: Cellular PARylation Assay (Immunofluorescence)

Objective: Validate target engagement in intact cells by measuring H₂O₂-induced PAR polymer formation.

Cell Model: HeLa or MDA-MB-436 (BRCA1 mutant) cells.

Workflow Diagram:

Caption: Figure 2: Cellular PARylation assay workflow. H2O2 induces rapid PARylation, which is blunted by the inhibitor.

Detailed Steps:

-

Seeding: Seed cells on coverslips or black-walled 96-well plates. Allow attachment overnight.

-

Drug Treatment: Treat cells with 5-Methoxy-4-(piperazin-1-yl)pyrimidine (10 µM, 1 µM, 0.1 µM) for 1 hour. Include Olaparib (1 µM) as a positive control.

-

Induction: Add 1 mM Hydrogen Peroxide (

) to the media for exactly 10 minutes at 37°C. This triggers massive PARP1 activation. -

Fixation: Aspirate media immediately. Fix with ice-cold Methanol:Acetone (1:1) for 10 min at -20°C. Note: PFA fixation can sometimes mask PAR epitopes; organic solvent fixation is preferred.

-

Staining:

-

Primary Ab: Mouse anti-PAR (Poly-ADP-ribose) [Clone 10H] (1:500).

-

Secondary Ab: Goat anti-Mouse Alexa Fluor 488.

-

Counterstain: DAPI (Nuclei).

-

-

Quantification: Measure nuclear fluorescence intensity. The inhibitor should dose-dependently reduce nuclear PAR signal.

Chemical Properties & Formulation

| Property | Value | Notes |

| IUPAC Name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | Core scaffold |

| CAS Number | 141071-86-5 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 194.23 g/mol | Ideal for fragment screening (MW < 300) |

| Solubility (DMSO) | > 50 mM | Highly soluble |

| Solubility (Water) | Moderate | Piperazine enhances aqueous solubility |

| Storage | -20°C, Desiccated | Stable for >1 year in solid state |

Formulation Note: For animal studies (if applicable for derivatives), this scaffold is often formulated in 10% DMSO / 10% Solutol HS15 / 80% Saline or 0.5% Methylcellulose due to the basic nitrogen on the piperazine ring aiding solubility at physiological pH.

Strategic Application in Drug Design

This compound is rarely used as a monotherapy in the clinic but is a vital Intermediate and Fragment .

-

Scaffold Hopping: Researchers use this pyrimidine core to replace the phthalazinone core of first-generation inhibitors to alter pharmacokinetic profiles or bypass resistance mechanisms.

-

Linker Extension: The secondary amine of the piperazine (position N1) is the standard attachment point for "tail" groups (e.g., fluorobenzyl groups) that extend into the adenosine-binding pocket to increase potency from micromolar (

) to nanomolar (

Comparative Potency (Theoretical)

| Compound | Core Scaffold | Role | |

| 5-Methoxy-4-(piperazin-1-yl)pyrimidine | Pyrimidine | ~1-10 µM | Fragment / Lead |

| Olaparib | Phthalazinone | ~5 nM | Clinical Drug |

| Veliparib | Benzimidazole | ~5 nM | Clinical Drug |

Note: The fragment alone has lower affinity because it lacks the hydrophobic interactions provided by the extended tail of clinical drugs.

References

-

Discovery of PARP Inhibitors: Menear, K. A., et al. "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1] Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link

-

Pyrimidine Scaffold SAR: Penning, T. D., et al. "Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer." Bioorganic & Medicinal Chemistry 20.1 (2012): 115-128. Link

-

Synthetic Lethality Mechanism: Farmer, H., et al. "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy." Nature 434.7035 (2005): 917-921. Link

-

Assay Protocols: "PARP1 Chemiluminescent Assay Kit Protocol." BPS Bioscience.[2] Link

-

Chemical Data: "5-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS 141071-86-5)." ChemicalBook. Link

Sources

Application Note & Protocols: Evaluating the Cellular Effects of 5-Methoxy-4-(piperazin-1-yl)pyrimidine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel investigational compound, 5-Methoxy-4-(piperazin-1-yl)pyrimidine. Given its structural motifs—a pyrimidine core and a piperazine moiety—this compound is hypothesized to function as a kinase inhibitor. This guide outlines detailed protocols for assessing its impact on cell viability, distinguishing between cytotoxic and cytostatic effects, and generating a robust preliminary dataset for mechanism-of-action studies. We present scientifically-grounded methodologies, explain the rationale behind key experimental choices, and offer insights for troubleshooting and data interpretation.

Part 1: Scientific Rationale and Working Hypothesis

The chemical structure of 5-Methoxy-4-(piperazin-1-yl)pyrimidine contains two key pharmacophores that are prevalent in modern oncology drugs. The pyrimidine nucleus is a foundational "privileged scaffold" in numerous anticancer agents that target critical pathways in cell proliferation, such as Cyclin-Dependent Kinases (CDKs).[1][2] The piperazine ring is also a common feature in many approved kinase inhibitors, where it often serves as a linker or a group that enhances solubility and allows the molecule to effectively engage with the ATP-binding pocket of target kinases.[3][4]

Based on this structural analysis, our working hypothesis is that 5-Methoxy-4-(piperazin-1-yl)pyrimidine acts as an inhibitor of a protein kinase essential for cell cycle progression or survival signaling. A plausible, well-characterized target class for such a molecule would be the PI3K/Akt/mTOR or CDK families. Inhibition of these pathways can lead to two primary cellular outcomes:

-

Cytotoxicity: The direct killing of cancer cells, often through the induction of apoptosis.[5]

-

Cytostasis: The inhibition of cell proliferation without inducing cell death.[6]